molecular formula C11H10O3 B13951693 4-Methoxy-3-phenylfuran-2(5H)-one CAS No. 54798-88-8

4-Methoxy-3-phenylfuran-2(5H)-one

Cat. No.: B13951693
CAS No.: 54798-88-8
M. Wt: 190.19 g/mol
InChI Key: OLSVODBQFYTEFM-UHFFFAOYSA-N
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Description

4-Methoxy-3-phenylfuran-2(5H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a methoxy group at the 4-position and a phenyl group at the 3-position, making it a substituted furan derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-phenylfuran-2(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a phenyl-substituted acetoacetic ester, cyclization can be induced using a strong acid like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-phenylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-phenylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Furan-2(5H)-one: A simpler furan derivative without the methoxy and phenyl substitutions.

    3-Phenylfuran-2(5H)-one: Similar structure but lacks the methoxy group.

    4-Methoxyfuran-2(5H)-one: Similar structure but lacks the phenyl group.

Uniqueness

4-Methoxy-3-phenylfuran-2(5H)-one is unique due to the presence of both methoxy and phenyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with specific molecular targets.

Properties

CAS No.

54798-88-8

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-methoxy-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C11H10O3/c1-13-9-7-14-11(12)10(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

OLSVODBQFYTEFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)OC1)C2=CC=CC=C2

Origin of Product

United States

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